(S)-5-(Methoxymethyl)oxazolidin-2-one
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Overview
Description
(S)-5-(Methoxymethyl)oxazolidin-2-one is a chiral oxazolidinone derivative. Oxazolidinones are a class of heterocyclic organic compounds containing a five-membered ring with nitrogen and oxygen atoms. These compounds are known for their diverse applications in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-(Methoxymethyl)oxazolidin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cycloaddition of carbon dioxide to aziridine derivatives . Another approach involves the carboxylative cyclization of N-propargylamines with carbon dioxide . Additionally, three-component coupling reactions of epoxides, amines, and carbon dioxide can also be employed .
Industrial Production Methods
Industrial production methods for oxazolidinones often utilize efficient catalytic systems. For example, a magnetically recyclable copper-based catalytic system has been developed for the synthesis of oxazolidin-2-ones via the multicomponent reaction of carbamate salts, aromatic aldehydes, and aromatic terminal alkynes .
Chemical Reactions Analysis
Types of Reactions
(S)-5-(Methoxymethyl)oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions can introduce various functional groups into the oxazolidinone ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxazolidinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups into the compound .
Scientific Research Applications
(S)-5-(Methoxymethyl)oxazolidin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of (S)-5-(Methoxymethyl)oxazolidin-2-one involves its interaction with specific molecular targets and pathways. In biological systems, oxazolidinone derivatives can inhibit protein synthesis by binding to the bacterial ribosome, thereby preventing the formation of functional proteins . This mechanism is particularly relevant in the context of antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
Oxazolidin-2-one: The parent compound of (S)-5-(Methoxymethyl)oxazolidin-2-one, known for its versatile reactivity and applications in organic synthesis.
N-propargylamines: These compounds are used as precursors in the synthesis of oxazolidinones.
Aziridine derivatives: These compounds undergo cycloaddition reactions with carbon dioxide to form oxazolidinones.
Uniqueness
This compound is unique due to its chiral nature, which makes it valuable in asymmetric synthesis. Its specific functional groups also allow for diverse chemical transformations, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C5H9NO3 |
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Molecular Weight |
131.13 g/mol |
IUPAC Name |
(5S)-5-(methoxymethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C5H9NO3/c1-8-3-4-2-6-5(7)9-4/h4H,2-3H2,1H3,(H,6,7)/t4-/m0/s1 |
InChI Key |
XUOARDLJYIUVLJ-BYPYZUCNSA-N |
Isomeric SMILES |
COC[C@@H]1CNC(=O)O1 |
Canonical SMILES |
COCC1CNC(=O)O1 |
Origin of Product |
United States |
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